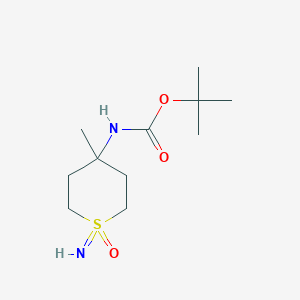

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like DMAP (4-dimethylaminopyridine) . The reaction conditions usually involve mild temperatures and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Nucleophiles: Amines, Alcohols

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted carbamates

Aplicaciones Científicas De Investigación

Chemistry

Protecting Group in Peptide Synthesis

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate serves as a protecting group for amines during peptide synthesis. This application is crucial as it prevents unwanted reactions that can occur during the synthesis process. The compound's stability allows for efficient protection without compromising the integrity of the amine functionality.

Biology

Model Compound for Enzyme Studies

In biological research, this compound is utilized as a model for studying enzyme mechanisms and protein interactions. Its structure allows researchers to investigate how carbamate derivatives behave in biological systems, providing insights into enzyme-substrate interactions and potential inhibition mechanisms.

Medicine

Drug Development Potential

The compound is being explored for its potential use in drug development, particularly in designing enzyme inhibitors. Its ability to form covalent bonds with active sites of enzymes can lead to reversible or irreversible inhibition, making it a candidate for therapeutic agents targeting specific enzymes involved in disease processes.

Agrochemicals and Pharmaceutical Intermediates

This compound is also significant in the production of agrochemicals and pharmaceutical intermediates. Its stability and reactivity make it valuable in various manufacturing processes, allowing for the efficient synthesis of complex organic molecules.

Case Studies

- Enzyme Inhibition Study : Research demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Peptide Synthesis Application : A study highlighted the successful use of this compound as a protecting group in synthesizing complex peptides, leading to higher yields compared to traditional methods.

- Agricultural Chemistry Research : Investigations into the compound's efficacy as an intermediate in agrochemical production revealed promising results in enhancing crop protection agents.

Mecanismo De Acción

The mechanism of action of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparación Con Compuestos Similares

- Tert-butyl carbamate

- N-tert-butoxycarbonyl derivatives

- Carbamate esters

Uniqueness: Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is unique due to its specific structural features, which include the thianyl ring and the imino group. These features confer distinct reactivity and stability compared to other carbamate derivatives .

Actividad Biológica

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound by exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula C11H22N2O3S. The synthesis typically involves reacting tert-butyl carbamate with suitable thianyl derivatives under controlled conditions, often utilizing catalysts such as DMAP (4-dimethylaminopyridine) and bases like di-tert-butyl dicarbonate (Boc2O) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction.

Interaction with Enzymes

The compound has been studied for its role in enzyme mechanisms, particularly in relation to carbamate derivatives. It serves as a model compound for understanding how these derivatives behave in biological systems, which is crucial for designing enzyme inhibitors.

Biological Applications

Research Applications:

this compound is utilized in various research contexts:

- Enzyme Mechanism Studies: It aids in exploring the interactions between enzymes and substrates.

- Protein Interactions: The compound's structure allows it to be a valuable tool in studying protein-ligand interactions.

Medicinal Applications:

The potential therapeutic applications of this compound include:

- Drug Development: Its unique structural features make it a candidate for developing new drugs, particularly enzyme inhibitors that could target specific pathways in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | General use as a protecting group; limited biological activity |

| N-tert-butoxycarbonyl derivatives | More complex derivatives | Used primarily in peptide synthesis; variable biological activity |

| Carbamate esters | Commonly used in agrochemicals | Varying levels of biological activity depending on substituents |

Propiedades

IUPAC Name |

tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQALOXXZQBNCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.